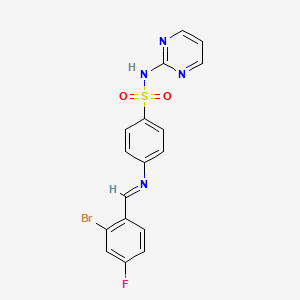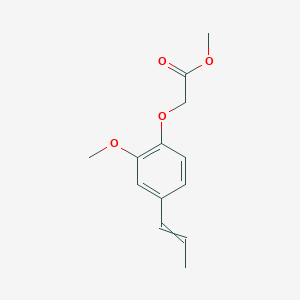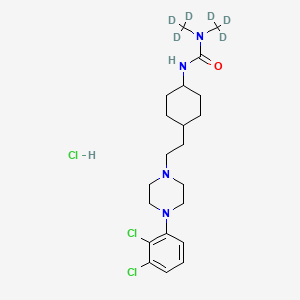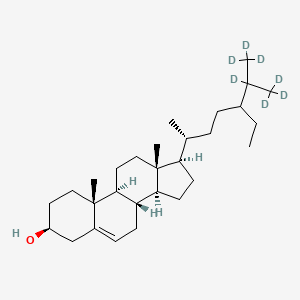
4-Oxo Ticlopidine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo Ticlopidine-d4 is a labeled analogue of 4-Oxo Ticlopidine, which is a metabolite of Ticlopidine. The compound has the molecular formula C14H8D4ClNOS and a molecular weight of 281.79. It is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
The preparation of 4-Oxo Ticlopidine-d4 generally involves deuterium-labeled organic synthesis techniques. Specific synthetic routes and reaction conditions can be found in specialized literature or patent documents. Industrial production methods for this compound are not widely documented, indicating that it is primarily synthesized for research purposes rather than large-scale industrial use.
Analyse Chemischer Reaktionen
4-Oxo Ticlopidine-d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are typically detailed in specialized chemical literature. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
4-Oxo Ticlopidine-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound in mass spectrometry and other analytical techniques. In biology and medicine, it is studied for its potential effects on various biological pathways and its role as a metabolite of Ticlopidine .
Wirkmechanismus
The mechanism of action of 4-Oxo Ticlopidine-d4 is closely related to that of Ticlopidine. Ticlopidine is a prodrug that is metabolized to an active form, which blocks the adenosine diphosphate receptor involved in glycoprotein GPIIb/IIIa receptor activation, leading to platelet aggregation. This inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .
Eigenschaften
Molekularformel |
C14H12ClNOS |
|---|---|
Molekulargewicht |
281.79 g/mol |
IUPAC-Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2/i1D,2D,3D,4D |
InChI-Schlüssel |
KQQBLQBNIVSMLU-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2=O)C=CS3)Cl)[2H])[2H] |
Kanonische SMILES |
C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)



![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)


![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)


![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)
